9-(2-Bromophenyl)-9H-Carbazol

Übersicht

Beschreibung

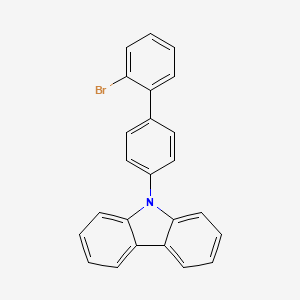

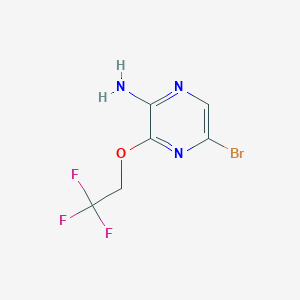

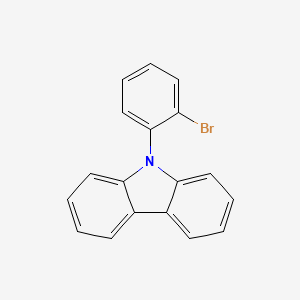

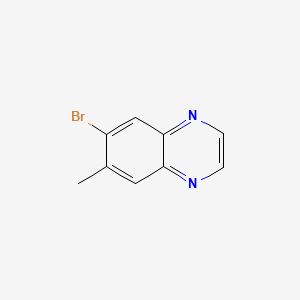

“9-(2-Bromophenyl)-9H-carbazole” is a chemical compound with the molecular formula C18H12BrN . It is used as a building block in the synthesis of various organic compounds, such as OLED materials, dyes, and pharmaceutical intermediates .

Synthesis Analysis

The synthesis of “9-(2-Bromophenyl)-9H-carbazole” can be achieved by reacting bromine with o-toluenesulfonamide in the presence of a catalyst such as aluminum chloride or iron chloride . The compound can be characterized by spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Molecular Structure Analysis

The molecular structure of “9-(2-Bromophenyl)-9H-carbazole” is characterized by a carbazole core with a bromophenyl group at the 9-position . The detailed molecular structure showed that the bicyclic subunit is planar .Physical and Chemical Properties Analysis

“9-(2-Bromophenyl)-9H-carbazole” is a solid at room temperature . It has a molecular weight of 322.21 g/mol . The compound is white to almost white in color and appears as a powder or crystal .Wissenschaftliche Forschungsanwendungen

Antimikrobielle Wirkstoffe

Die Derivate von 9-(2-Bromophenyl)-9H-Carbazol wurden auf ihr Potenzial als antimikrobielle Wirkstoffe untersucht. Untersuchungen zeigen, dass bestimmte Derivate vielversprechende Aktivität gegen Bakterien (grampositiv und gramnegativ) und Pilzarten aufweisen. Dies ist besonders wichtig im Kontext der zunehmenden Antibiotikaresistenz, die die Entwicklung neuer Moleküle mit neuartigen Wirkmechanismen zur Behandlung von Infektionen erfordert .

Antitumoraktivität

Verbindungen, die von this compound abgeleitet sind, haben Antitumoreigenschaften gezeigt, insbesondere gegen Brustkrebszelllinien. Die antiproliferativen Effekte dieser Verbindungen machen sie zu potenziellen Kandidaten für die Krebsbehandlung und begegnen der Herausforderung der Medikamentenresistenz in Krebszellen .

Molekular-Docking-Studien

Molekular-Docking-Studien von this compound-Derivaten wurden durchgeführt, um ihre Bindungsmodi an Rezeptoren zu verstehen. Dieser computergestützte Ansatz hilft bei der Identifizierung des Potenzials dieser Verbindungen, als Leitstrukturen für ein rationales Wirkstoffdesign verwendet zu werden, und liefert Einblicke in ihre Wechselwirkungen auf molekularer Ebene .

Synthese von Alkaloiden

Die Verbindung wurde bei der Totalsynthese verschiedener Alkaloide wie Telisatin A, Telisatin B und Lettowianthine verwendet. Diese Alkaloide weisen eine Reihe biologischer Aktivitäten auf und kommen in der Natur vor. Die Synthesewege mit this compound-Derivaten tragen zum Gebiet der pharmazeutischen Chemie bei, indem sie Zugang zu komplexen Naturprodukten ermöglichen .

Antibakterielle und Antibiofilmwirkung

Forschungen an Nicotinamidderivaten von this compound haben ihre antibakteriellen und Antibiofilmwirkungen aufgezeigt. Diese Eigenschaften sind entscheidend im Kampf gegen bakterielle Infektionen und bei der Verhinderung der Biofilmbildung, einem gängigen Resistenzmechanismus bei Krankheitserregern .

Pharmakologische Studien

Die pharmakologischen Aktivitäten von this compound-Derivaten werden untersucht, wobei der Schwerpunkt auf ihren antimikrobiellen und antiproliferativen Wirkungen liegt. Diese Studien sind entscheidend für die Entdeckung und Entwicklung neuer Therapeutika .

Bekämpfung der Medikamentenresistenz

Derivate von this compound werden auf ihre Rolle bei der Bekämpfung der Medikamentenresistenz sowohl bei mikrobiellen Infektionen als auch bei Krebs untersucht. Die Entwicklung neuer Medikamente aus diesen Derivaten könnte alternative Behandlungen für resistente Stämme von Krankheitserregern und Krebszellen bieten .

Safety and Hazards

“9-(2-Bromophenyl)-9H-carbazole” may cause skin irritation, serious eye irritation, and may cause long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment, wash skin thoroughly after handling, and wear protective gloves, eye protection, and face protection .

Zukünftige Richtungen

The applications of “9-(2-Bromophenyl)-9H-carbazole” are vast. It is commonly used as a building block in the synthesis of various organic compounds, such as OLED materials, dyes, and pharmaceutical intermediates . It is also used in the production of high-performance polymers, which are utilized in the aerospace and automotive industries .

Wirkmechanismus

Target of Action

Carbazole compounds are a class of organic compounds that are often used in the development of pharmaceuticals and dyes due to their unique chemical properties

Mode of Action

Carbazole compounds are often involved in interactions with various enzymes and receptors due to their aromatic structure .

Biochemical Pathways

Without specific information on “9-(2-Bromophenyl)-9H-carbazole”, it’s difficult to determine the exact biochemical pathways it might affect. Carbazole compounds can participate in various biochemical reactions, including those involving electron-rich systems due to their aromatic nature .

Pharmacokinetics

These properties can greatly vary among different carbazole compounds depending on their specific structures .

Result of Action

Carbazole compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Biochemische Analyse

Biochemical Properties

9-(2-Bromophenyl)-9H-carbazole plays a significant role in biochemical reactions, particularly in interactions with enzymes, proteins, and other biomolecules. This compound has been observed to interact with cytochrome P450 monooxygenases, which are crucial enzymes involved in the metabolism of various substances. The interaction between 9-(2-Bromophenyl)-9H-carbazole and cytochrome P450 monooxygenases involves the oxidation of the compound, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of 9-(2-Bromophenyl)-9H-carbazole on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 9-(2-Bromophenyl)-9H-carbazole can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). These ROS can cause damage to cellular components such as DNA, proteins, and lipids, ultimately affecting cell viability and function . Additionally, the compound has been found to modulate the expression of genes involved in antioxidant defense mechanisms, further highlighting its impact on cellular processes.

Molecular Mechanism

The molecular mechanism of action of 9-(2-Bromophenyl)-9H-carbazole involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular function. For example, 9-(2-Bromophenyl)-9H-carbazole has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . This inhibition can lead to an accumulation of acetylcholine, resulting in altered neurotransmission and potential neurotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-(2-Bromophenyl)-9H-carbazole can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under normal laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Over time, the degradation products of 9-(2-Bromophenyl)-9H-carbazole can accumulate, potentially leading to long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in sustained oxidative stress and cellular damage, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of 9-(2-Bromophenyl)-9H-carbazole vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects without causing significant harm to the animals. At higher doses, 9-(2-Bromophenyl)-9H-carbazole has been found to induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the accumulation of reactive intermediates and oxidative stress, which can overwhelm the cellular defense mechanisms. It is crucial to determine the appropriate dosage range for experimental studies to avoid potential toxicity.

Metabolic Pathways

9-(2-Bromophenyl)-9H-carbazole is involved in several metabolic pathways, primarily mediated by cytochrome P450 monooxygenases. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . The metabolic pathways of 9-(2-Bromophenyl)-9H-carbazole can influence its overall bioactivity and toxicity. For instance, some metabolites may retain the biological activity of the parent compound, while others may be inactive or even toxic. Understanding the metabolic pathways of 9-(2-Bromophenyl)-9H-carbazole is essential for predicting its behavior in biological systems and assessing its safety profile.

Transport and Distribution

The transport and distribution of 9-(2-Bromophenyl)-9H-carbazole within cells and tissues are critical factors that determine its biological effects. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cells, 9-(2-Bromophenyl)-9H-carbazole can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also affect its overall bioavailability and toxicity. For example, preferential accumulation in certain tissues, such as the liver or brain, can lead to tissue-specific effects and potential toxicity.

Subcellular Localization

The subcellular localization of 9-(2-Bromophenyl)-9H-carbazole plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 9-(2-Bromophenyl)-9H-carbazole may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration and energy production. Alternatively, it may accumulate in the lysosomes, affecting lysosomal function and autophagy. Understanding the subcellular localization of 9-(2-Bromophenyl)-9H-carbazole is essential for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

9-(2-bromophenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN/c19-15-9-3-6-12-18(15)20-16-10-4-1-7-13(16)14-8-2-5-11-17(14)20/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWDVYIULXXMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=C4Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732133 | |

| Record name | 9-(2-Bromophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902518-11-0 | |

| Record name | 9-(2-Bromophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-Bromophenyl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile](/img/structure/B1444399.png)